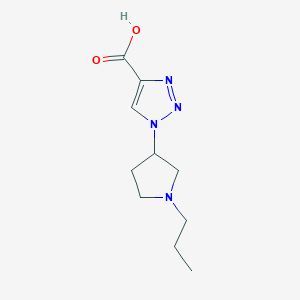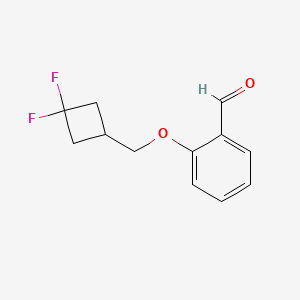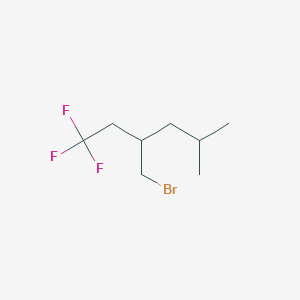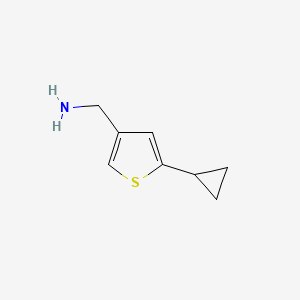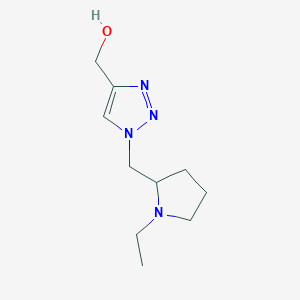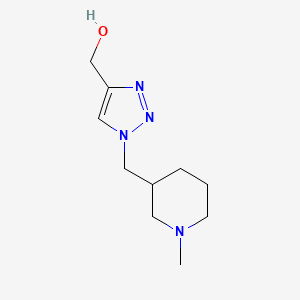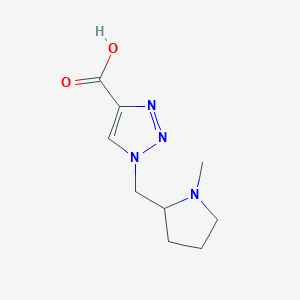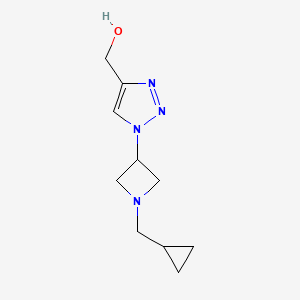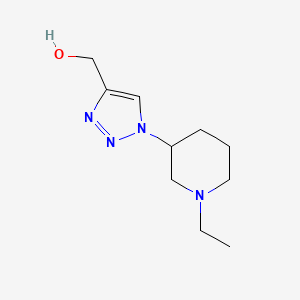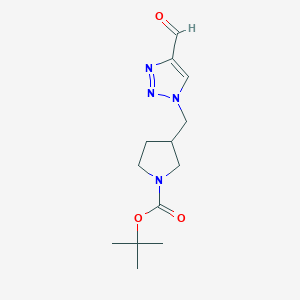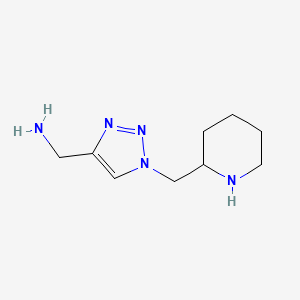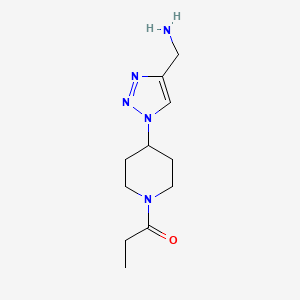
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
1-(4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a compound belonging to the class of triazole derivatives. This type of compound is known for its versatility in medicinal chemistry due to its diverse range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one generally involves a multi-step process:
Formation of 1,2,3-Triazole Ring: This step involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is often facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which occurs under mild conditions.
Coupling with Piperidine: Finally, the triazole derivative is reacted with a piperidine derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial-scale production of this compound may utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Optimized reaction conditions, including temperature control, solvent choice, and reaction time, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group when reacted with halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Production of saturated derivatives.
Substitution: Introduction of halogen atoms or other nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology
It serves as a molecular probe in biological studies to investigate enzyme functions and signal transduction pathways.
Medicine
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one has potential therapeutic applications in the treatment of diseases due to its bioactive properties.
Industry
The compound is employed in the development of new materials, such as polymers and agrochemicals, due to its structural versatility.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group and the triazole ring play crucial roles in the binding interactions, influencing the compound's efficacy and selectivity.
Comparación Con Compuestos Similares
1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one can be compared to other triazole derivatives, such as:
1-(4-(4-chloromethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one: Exhibits similar reactivity but with different pharmacokinetic properties due to the presence of the chloromethyl group.
1-(4-(4-methyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one: Shares a similar structure but with distinct biological activities due to the methyl group.
Hope that suffices your curiosity!
Propiedades
IUPAC Name |
1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-10(4-6-15)16-8-9(7-12)13-14-16/h8,10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHADOVAGMAEWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


